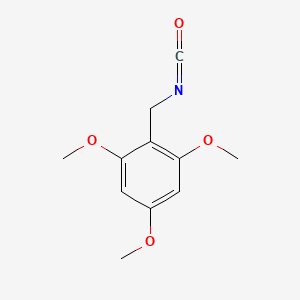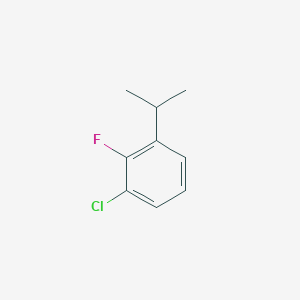
5-Chloro-2-cyanophenylfluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-cyanophenylfluoranesulfonate: is a chemical compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of a fluorine atom attached to an aromatic ring. The compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyanophenylfluoranesulfonate typically involves the reaction of 5-chloro-2-cyanophenol with fluoranesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-cyanophenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-cyanophenylfluoranesulfonate is used as a building block in the synthesis of various organic compounds. Its unique chemical properties make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.
Medicine: The compound has potential applications in the development of new drugs. Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-cyanophenylfluoranesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-fluorophenylboronic acid
- 5-Chloro-2-pentanone
- 5-Chloro-2-fluorobenzeneboronic acid
Comparison: 5-Chloro-2-cyanophenylfluoranesulfonate is unique due to its combination of a fluorine atom and a sulfonate group attached to an aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the presence of the cyano group enhances its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H3ClFNO3S |
|---|---|
Poids moléculaire |
235.62 g/mol |
Nom IUPAC |
4-chloro-1-cyano-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H3ClFNO3S/c8-6-2-1-5(4-10)7(3-6)13-14(9,11)12/h1-3H |
Clé InChI |
UKJLSXHNBKXWRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OS(=O)(=O)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



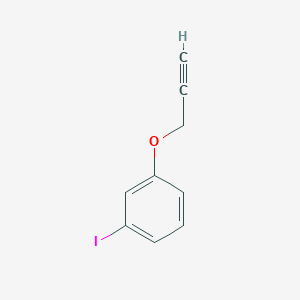
![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)
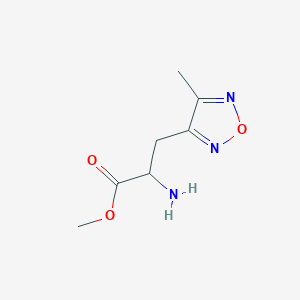
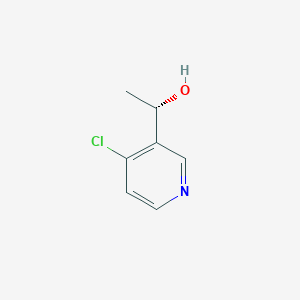
![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
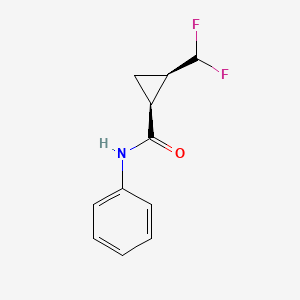

![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)

![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)
